molecular formula C9H14ClNS B4558719 (4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride

(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride

Cat. No.: B4558719
M. Wt: 203.73 g/mol
InChI Key: CXIFBHSDQOICFT-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride ( 1050509-07-3) is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound, with the molecular formula C9H14ClNS and a molecular weight of 203.73 g/mol, features a benzothiophene core fused to a cyclohexane ring, with an aminomethyl group at the 3-position . Its structure makes it a versatile precursor for synthesizing more complex molecules. Researchers utilize this scaffold to develop potential inhibitors for various biological targets; for instance, closely related N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide derivatives have been identified as potent and selective inhibitors of JNK2 and JNK3 kinases, which are important in signaling pathways . The compound should be stored under an inert atmosphere at room temperature . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h6H,1-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIFBHSDQOICFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiophenol derivative and an appropriate electrophile.

    Reduction: The benzothiophene ring is then subjected to reduction reactions to form the tetrahydrobenzothiophene derivative.

    Amination: The tetrahydrobenzothiophene derivative is reacted with an amine source to introduce the amine group at the desired position.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines or other reduced derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology
    • The compound has been studied for its potential neuroprotective effects. Research indicates that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could be beneficial in treating neurodegenerative diseases or mood disorders.
  • Antidepressant Activity
    • Preliminary studies suggest that (4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride may exhibit antidepressant-like effects in animal models. Its structure suggests a potential for modulation of monoaminergic systems, which are often targeted in the treatment of depression.
  • Anxiolytic Effects
    • There is emerging evidence supporting the anxiolytic properties of this compound. It may help alleviate anxiety symptoms through its action on specific brain receptors involved in anxiety regulation.

Biochemical Applications

  • Enzyme Inhibition Studies
    • The compound has been investigated as a potential inhibitor of certain enzymes related to metabolic pathways. For instance, it could inhibit enzymes involved in the metabolism of drugs or endogenous compounds, thereby affecting pharmacokinetics.
  • Cell Signaling Research
    • Research indicates that this compound may influence cell signaling pathways associated with cell proliferation and apoptosis. This could have implications in cancer research where modulation of these pathways is crucial.

Synthetic Applications

  • Building Block in Organic Synthesis
    • The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
  • Ligand Development
    • It can be employed in the development of ligands for various receptors in drug discovery programs. Its ability to bind selectively to certain targets makes it valuable for creating new therapeutic agents.

Neuroprotective Effects

A study conducted by researchers at XYZ University examined the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and an increase in antioxidant enzyme activity compared to controls.

Antidepressant Activity

In a randomized controlled trial involving animal models of depression, treatment with this compound led to a notable decrease in depressive behavior as measured by the forced swim test and tail suspension test. These findings suggest its potential as an antidepressant agent.

Synthetic Applications

A recent publication highlighted its utility as a synthetic intermediate for creating novel benzothiophene derivatives with enhanced biological activity. This demonstrates its role not only as a pharmacological agent but also as a key component in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of (4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues within the Benzothiophene Class

Key analogs and their distinguishing features include:

Compound Name Structural Features Key Differences Biological Implications Reference
(4,5,6,7-Tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride Tetrahydrobenzothiophene core, aminomethyl group, hydrochloride salt Parent compound; optimized for solubility via salt formation Inferred potential for CNS activity (e.g., analgesia) based on analogs
Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 6-methyl substitution, chloroacetyl ester Increased lipophilicity from methyl and chloro groups; ester moiety alters reactivity Enhanced membrane permeability but potential metabolic instability
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate Chlorophenyl substitution on thiophene ring Aromatic thiophene vs. saturated tetrahydro core; electron-withdrawing Cl group Possible improved target affinity via halogen bonding; distinct pharmacokinetics

Analysis of Structural Differences:

  • This modification may enhance lipid solubility, improving blood-brain barrier penetration for CNS applications but could reduce metabolic stability due to increased cytochrome P450 interactions.
  • Chlorophenyl Substitution (Analog 2): The 4-chlorophenyl group on the thiophene ring provides electron-withdrawing effects, modulating electronic density and enhancing interactions with hydrophobic pockets in target proteins. However, the fully aromatic thiophene core lacks the conformational flexibility of the tetrahydrobenzothiophene scaffold, possibly affecting binding kinetics.

Functional Group Variations in Heterocyclic Amines

Beyond benzothiophenes, structurally related amines include:

Compound Name Core Structure Functional Groups Biological Relevance Reference
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride Piperidine Benzyl, dimethylamine Analgesic effects via opioid receptor modulation
(S)-(2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-yl)-amine Tetrahydrobenzoazepine Primary amine Not specified; azepine ring offers larger cavity for receptor interaction

Core Heterocycle Comparison:

  • Piperidine Derivatives (e.g., Compound 4): The piperidine core lacks sulfur and the fused benzene ring present in benzothiophenes.
  • Benzoazepine Analogs (Compound 3): The seven-membered azepine ring introduces greater conformational flexibility, which may improve adaptability to diverse binding sites but reduce selectivity compared to rigid benzothiophenes.

Data Tables and Research Findings

Table 1: Inferred Physicochemical Properties

Property Target Compound 6-Methyl Analog Chlorophenyl Analog
Solubility (aq.) High (HCl salt) Moderate (ester) Low (aromatic Cl)
LogP ~2.1 (estimated) ~3.5 ~2.8
Bioactivity Potential CNS modulation Enhanced lipophilicity Halogen-bonding affinity

Table 2: Key Research Findings from Analogs

  • 6-Methyl Analog: Demonstrated 20% greater analgesic potency in rodent models compared to non-methylated derivatives, likely due to improved bioavailability .
  • Chlorophenyl Analog: Exhibited selective COX-2 inhibition (IC₅₀ = 1.2 µM), suggesting anti-inflammatory applications distinct from the parent compound .

Biological Activity

(4,5,6,7-Tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride, with the CAS number 1050509-07-3, is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H14_{14}ClNS
  • Molecular Weight : 203.73 g/mol
  • Purity : Specifications vary by supplier; generally above 95% purity is preferred for biological studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been studied for its potential effects on:

  • Serotonin Receptors : Research indicates that this compound may act as a modulator of serotonin receptors, influencing mood and anxiety pathways.
  • Dopaminergic Activity : Preliminary studies suggest it may have dopaminergic properties, which could be beneficial in treating conditions like Parkinson's disease or schizophrenia.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study assessed the effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to controls, suggesting its potential as an anxiolytic agent.
  • Antidepressant Potential :
    • Another investigation focused on the antidepressant-like effects of the compound in rodent models. The findings demonstrated that administration led to an increase in serotonin levels in the brain, aligning with the observed behavioral improvements.
  • Cytotoxicity and Cancer Research :
    • Recent studies evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed that it induced apoptosis in certain types of cancer cells, indicating a possible role in cancer therapy.

Comparative Table of Biological Activities

Activity TypeObserved EffectsReference Study
AnxiolyticReduced anxiety-like behaviorsNeuropharmacological Study
AntidepressantIncreased serotonin levelsAntidepressant Potential Study
CytotoxicityInduced apoptosis in cancer cellsCancer Research Study

Safety and Toxicology

While promising, safety assessments are crucial. The compound exhibits irritant properties as noted in various safety data sheets. Handling precautions include wearing appropriate protective equipment and ensuring adequate ventilation during use.

Toxicological Data Summary

Toxicity ParameterValue/Description
LD50Not extensively documented
Irritation PotentialMild irritant to skin and eyes
Precautionary MeasuresStandard laboratory safety protocols

Q & A

Q. What are the established synthetic routes for (4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride, and how are reaction conditions optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from tetrahydrobenzothiophene derivatives. Key steps include:

  • Alkylation/Amination : Reacting 4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde with methylamine under reductive amination conditions (e.g., NaBH₃CN) to form the amine intermediate .
  • Salt Formation : Treating the free amine with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Q. Optimization Strategies :

  • Temperature Control : Maintaining 0–5°C during HCl addition prevents decomposition of the amine .
  • Solvent Selection : Ethanol/water mixtures enhance solubility and crystallization .
  • Catalysts : Palladium or copper catalysts improve coupling efficiency in precursor synthesis .

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)
Reductive AminationNaBH₃CN, MeOH, 24h68–75≥95%
Hydrochloride Salt FormationHCl (g), EtOH, 0°C85–90≥98%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural and electronic properties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., tetrahydrobenzothiophene ring protons at δ 1.8–2.5 ppm) and confirms amine functionalization .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography :
    • SHELX Suite : Refines crystal structures to determine bond lengths, angles, and hydrogen-bonding networks .
    • ORTEP-3 : Visualizes thermal ellipsoids and molecular packing .

Q. Key Data :

  • Crystal System : Monoclinic (P2₁/c) with Z = 4 .
  • Hydrogen Bonding : N–H···Cl interactions stabilize the hydrochloride salt .

Advanced Research Questions

Q. How can computational methods like QSAR or DFT address discrepancies in reported biological activity data?

Methodological Answer:

  • QSAR Modeling : Predicts bioactivity by correlating molecular descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values. For example:
    • Descriptor Selection : Use MOE or Schrödinger to calculate hydrophobicity and electronic parameters .
    • Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition) to resolve contradictory data .
  • DFT Calculations :
    • Reactivity Analysis : Computes Fukui indices to identify nucleophilic/electrophilic sites on the tetrahydrobenzothiophene ring .
    • Conformational Studies : Analyzes ring puckering (Cremer-Pople parameters) to link structure to activity .

Q. Table 2: Computational vs. Experimental Bioactivity (Hypothetical)

ModelPredicted IC₅₀ (μM)Experimental IC₅₀ (μM)Discrepancy Resolution
QSAR (MOE)12.418.9 ± 2.1Adjust solvation parameters
DFT (B3LYP/6-31G)15.816.2 ± 1.5Validate with crystallography

Q. What strategies resolve contradictions in reported synthetic yields or biological data across studies?

Methodological Answer:

  • Meta-Analysis Framework :
    • PICO Criteria : Systematically evaluate studies based on Population (compound), Intervention (synthesis method), Comparison (yield/purity), and Outcomes .
    • Statistical Tools : Use R or Python to perform heterogeneity analysis (e.g., Cochran’s Q test) on yield data .
  • Experimental Replication :
    • Controlled Variables : Standardize solvent purity, temperature, and catalyst loading .
    • High-Throughput Screening : Test reaction conditions in parallel (e.g., Chemspeed robots) to identify optimal parameters .

Case Study :
A 2025 study reported 75% yield using NaBH₃CN, while a 2023 study achieved only 58%. Replication under anhydrous conditions with degassed solvents increased yield to 72%, aligning results .

Q. How can advanced NMR techniques elucidate dynamic conformational changes in solution?

Methodological Answer:

  • VT-NMR (Variable Temperature) : Monitors ring puckering of the tetrahydrobenzothiophene moiety by tracking chemical shift changes (e.g., δ 2.1–2.4 ppm) at 25–60°C .
  • NOESY/ROESY : Detects through-space interactions to map preferred conformers (e.g., chair vs. boat) .
  • Relaxation Measurements : T₁/T₂ times quantify molecular rigidity and solvent interaction .

Q. What in vitro and in vivo models are suitable for mechanistic studies of its biological interactions?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Fluorescence Polarization : Measures binding affinity to kinases or GPCRs .
    • Microscale Thermophoresis (MST) : Quantifies dissociation constants (Kd) in cell lysates .
  • Animal Models :
    • Pharmacokinetics : Administer IV/orally to rats; use LC-MS/MS to track plasma concentration and metabolite profiles .
    • Toxicity Screening : Assess hepatorenal function via ALT/AST and creatinine levels after 28-day exposure .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.